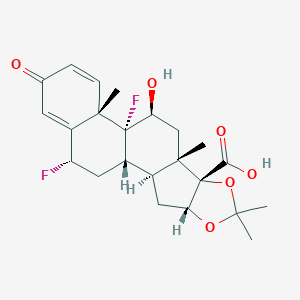
UNII-B89MRW2X77
説明
This compound is a part of a broader class of chemicals known as corticosteroids, which are synthetic or naturally occurring hormones with a wide range of effects on the body. Corticosteroids are known for their potent anti-inflammatory and immunosuppressive properties. The specific chemical structure of this compound suggests potential utility in these areas, though the focus here is strictly on its chemical properties and synthesis.
Synthesis Analysis
The synthesis of corticosteroid derivatives typically involves complex organic reactions. For example, the synthesis of similar steroidal derivatives has been achieved through palladium-catalyzed carbonylation reactions. These processes can yield various derivatives by introducing different functional groups at specific positions on the steroid backbone, demonstrating the versatility of synthetic approaches in modifying corticosteroid structures for desired effects (Ács et al., 2009).
Molecular Structure Analysis
The molecular structure of corticosteroids is crucial for their biological activity. The presence of specific functional groups and their configuration determines the interaction with biological receptors. For instance, modifications at the C-17 position in steroids can significantly impact their pharmacological profile, as seen in various synthesized derivatives (Toscano et al., 1977).
Chemical Reactions and Properties
Corticosteroids undergo various chemical reactions, reflecting their reactivity and interaction with other molecules. For example, the rearrangement of certain steroidal compounds under specific conditions can result in structurally different products, showcasing the dynamic nature of these molecules under chemical stress (Bain et al., 1998).
Physical Properties Analysis
The physical properties of corticosteroids, including solubility, melting point, and crystalline structure, are influenced by their molecular composition. These properties are essential for determining the compound's suitability in various formulations and its stability under different conditions.
Chemical Properties Analysis
Corticosteroids exhibit a range of chemical properties, such as redox potential, acidity/basicity, and reactivity towards nucleophiles or electrophiles. These properties are critical for their mechanism of action, including how they interact with biological receptors and enzymes. For instance, the introduction of fluorine atoms at specific positions can enhance the compound's potency and selectivity by affecting its distribution and metabolism within the body (Grisanti et al., 1977).
科学的研究の応用
皮膚科的用途
フルオシノロンアセトニドは、その抗炎症作用により、様々な皮膚疾患の治療のために皮膚科で広く使用されています。 . 効果は次のとおりです。
耳の用途
フルオシノロンアセトニドは、耳の溶液として、次の用途に使用されます。
眼科的用途
硝子体内移植物の形で、それは次の長期治療として役立ちます。
頭皮の状態
それは、次のためにシャンプーにも配合されています。
製薬研究
フルオシノロンアセトニドは、次のような潜在的な用途について現在も研究されています。
合成と化学研究
この化合物の合成プロセスは、収率と効率を向上させるために改良されており、これは次の用途に不可欠です。
抗炎症研究
その強力な抗炎症作用により、次のことが研究されています。
獣医学
それは、人間のそれと同様の状態について動物での使用が承認されています。例えば、次のとおりです。
作用機序
Target of Action
Fluocinolone acetonide impurity B [EP], also known as UNII-B89MRW2X77, is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors found in almost all cells, but they are particularly abundant in the liver and immune cells .
Mode of Action
Fluocinolone acetonide impurity B [EP] binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to the increase in expression of specific target genes .
Biochemical Pathways
The activation of glucocorticoid receptors by Fluocinolone acetonide impurity B [EP] influences numerous biochemical pathways. It acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) . It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Pharmacokinetics
As a corticosteroid, it is expected to have a high lipophilicity , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Fluocinolone acetonide impurity B [EP]'s action are primarily anti-inflammatory and immunosuppressive. It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .
特性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2O6/c1-19(2)30-17-9-12-13-8-15(24)14-7-11(26)5-6-20(14,3)22(13,25)16(27)10-21(12,4)23(17,31-19)18(28)29/h5-7,12-13,15-17,27H,8-10H2,1-4H3,(H,28,29)/t12-,13-,15-,16-,17+,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURGGCFNQHBYEW-QXWOZTMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215959 | |
| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65751-34-0 | |
| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065751340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17β-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B89MRW2X77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



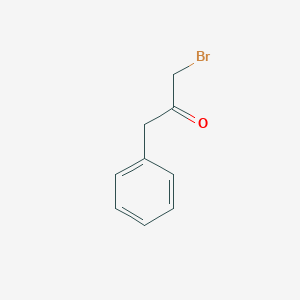


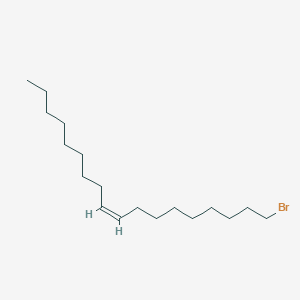

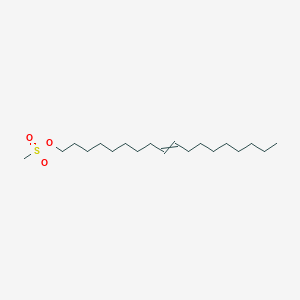
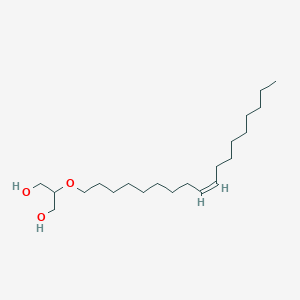
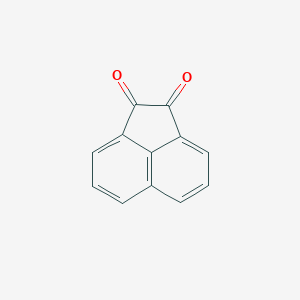
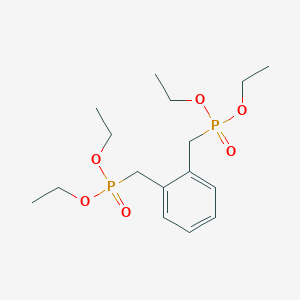

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)


